Dimethyl 1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structure, which includes multiple methoxy and methyl groups attached to a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the condensation of 4-methoxybenzaldehyde and 3,4-dimethoxyphenyl methyl ketone in the presence of a catalytic amount of sodium hydroxide . This reaction proceeds via a mechanochemical process, which is a method that uses mechanical force to drive chemical reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives with different substituents.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have different functional groups attached to the core structure. These products are of interest due to their potential biological and pharmacological activities.
Scientific Research Applications
3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industry: The compound is used in the production of various chemical products, including dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various physiological responses, such as changes in blood pressure or heart rate.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE include:
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with similar pharmacological properties.
Uniqueness
What sets 3,5-DIMETHYL 1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its unique combination of methoxy and methyl groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H27NO7 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
dimethyl 1-[(3,4-dimethoxyphenyl)methyl]-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H27NO7/c1-29-18-9-7-17(8-10-18)23-19(24(27)32-4)14-26(15-20(23)25(28)33-5)13-16-6-11-21(30-2)22(12-16)31-3/h6-12,14-15,23H,13H2,1-5H3 |
InChI Key |
MSHYZSOGEPIDEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC(=C(C=C3)OC)OC)C(=O)OC |
Origin of Product |
United States |
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